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molecular formula C12H9ClO2 B8472726 1-Methoxy-2-naphthoyl chloride

1-Methoxy-2-naphthoyl chloride

Cat. No. B8472726
M. Wt: 220.65 g/mol
InChI Key: QMUUPQGZXWQYED-UHFFFAOYSA-N
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Patent
US04880809

Procedure details

Using 1-methoxy-2-naphthoic acid (1 g) and thionyl chloride (3 ml), a reaction as that described in Example 24 is carried out to give 1-methoxy-2-naphthoyl chloride, which is allowed to react with 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (1.8 g). The product is purified by silica gel column chromatography (hexane:acetone=3:2-1:2) and then converted to the hydrochloride in a mixture of ethyl acetate and ethyl ether. Thus-obtained powder is recrystallized from ethyl acetate to afford 1-(1-methoxy-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine hydrochloride (1.7 g) as colorless crystals, m.p. 194°-197° C. (decomp.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[C:13]([OH:15])=O.S(Cl)([Cl:18])=O>>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[C:13]([Cl:18])=[O:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction as

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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